1-(3-Methylbutyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylbutyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)3-6-11-7-4-10-5-8-11/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCDAGIYEHKJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434812 | |
| Record name | 1-(3-methylbutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34581-23-2 | |
| Record name | 1-(3-methylbutyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations for 1 3 Methylbutyl Piperazine and Its Analogues
Classical and Established Synthetic Routes for Piperazine (B1678402) Derivatives
Traditional methods for synthesizing piperazine derivatives have been well-established for decades and are still widely used in both laboratory and industrial settings. These methods primarily involve the formation of the piperazine ring through cyclization reactions or the modification of a pre-existing piperazine core via alkylation.
Alkylation and Substitution Reactions at Nitrogen Centers
Direct N-alkylation of piperazine is a straightforward and common method for introducing substituents onto the nitrogen atoms. For the synthesis of 1-(3-Methylbutyl)piperazine, this would typically involve the reaction of piperazine with an appropriate 3-methylbutyl halide, such as 1-bromo-3-methylbutane (B150244) or 1-chloro-3-methylbutane.
To control the degree of alkylation and avoid the formation of the undesired N,N'-disubstituted product, several strategies can be employed. One common approach is to use a large excess of piperazine, which statistically favors mono-alkylation. mdpi.com Another effective method involves the use of a protecting group on one of the nitrogen atoms of piperazine, such as the tert-butoxycarbonyl (Boc) group. researchgate.net The mono-protected piperazine can then be alkylated at the unprotected nitrogen, followed by deprotection to yield the desired mono-substituted product. researchgate.net
Reductive amination represents another important route to N-alkylated piperazines. mdpi.com This method involves the reaction of piperazine with an aldehyde or ketone, in this case, 3-methylbutanal, in the presence of a reducing agent like sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride. researchgate.net This approach avoids the formation of quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides. researchgate.net
| Reagent 1 | Reagent 2 | Product | Reaction Type |
| Piperazine | 1-Bromo-3-methylbutane | This compound | N-Alkylation |
| Piperazine | 3-Methylbutanal | This compound | Reductive Amination |
| 1-Boc-piperazine | 1-Bromo-3-methylbutane | 1-Boc-4-(3-methylbutyl)piperazine | N-Alkylation |
Ring-Forming Cyclization Strategies
The piperazine ring itself can be constructed through various cyclization strategies. A historically significant method is the reaction of ethylenediamine (B42938) with 1,2-dichloroethane. wikipedia.orggoogle.com This process, however, often leads to a mixture of linear and cyclic products. wikipedia.org
A more controlled approach involves the cyclization of N,N'-disubstituted ethylenediamines. For instance, reacting a primary amine with two equivalents of an oxirane, followed by cyclization, can yield piperazine derivatives. Another classical approach is the reduction of 2,5-diketopiperazines, which are readily available from the cyclodimerization of amino acids. acs.orgnih.gov
The Dow process provides an industrial-scale method for piperazine synthesis through the amination of ethanolamine (B43304) or the cyclization of ethylenediamine. wikipedia.orggoogle.com More specifically, piperazine can be produced by heating ethylenediamines or polyethylene (B3416737) polyamines, leading to the liberation of ammonia (B1221849) and subsequent ring closure. google.com
Modern and Sustainable Approaches in Piperazine Synthesis
In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methodologies. These modern approaches often utilize novel technologies and catalytic systems to achieve higher yields, greater selectivity, and milder reaction conditions compared to classical methods. mdpi.comresearchgate.net
Microwave-Assisted Organic Synthesis of Piperazine Frameworks
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields in the synthesis of piperazine derivatives. nih.gov
A one-pot, one-step synthesis of monosubstituted piperazines has been developed that can be performed under both conventional heating and microwave irradiation. nih.gov This method relies on the in-situ formation of a piperazine-1-ium cation, which then reacts with various electrophiles. nih.gov The use of microwave heating in this procedure dramatically shortens the reaction times while maintaining high yields and purity. nih.gov
| Synthetic Technique | Reaction Time | Yield (%) |
| Classical Heating | Several hours | High |
| Microwave-Assisted | Several minutes | High |
Photoredox Catalysis for Piperazine Derivatization
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and green alternative to traditional methods. researchgate.net This approach utilizes light-absorbing catalysts, often based on iridium or ruthenium complexes, or purely organic dyes, to initiate single-electron transfer processes. mdpi.comresearchgate.net
Photoredox catalysis has been successfully applied to the derivatization of piperazines. For instance, the CarboxyLic Amine Protocol (CLAP) allows for the construction of 2-substituted piperazines from glycine (B1666218) derivatives and aldehydes under blue LED irradiation. tcichemicals.com This method proceeds via a photoinitiated decarboxylative annulation and is applicable to both batch and continuous flow processes. tcichemicals.com
Furthermore, site-selective C-H alkylation of existing piperazine compounds can be achieved using organic photoredox catalysis. nih.govacs.org This method relies on the electronic differentiation of the two nitrogen atoms within the piperazine ring, enabling the functionalization of the carbon framework. acs.orgnih.govacs.org This strategy provides access to novel C-alkylated piperazine variants that are otherwise difficult to synthesize. nih.govacs.org
C-H Functionalization Strategies for Piperazine Ring Diversification
Direct C-H functionalization has become a highly attractive strategy for modifying complex molecules, as it avoids the need for pre-functionalized starting materials. mdpi.comnsf.gov While methods for C-H functionalization of other N-heterocycles are well-developed, the presence of a second nitrogen atom in piperazine often leads to challenges such as side reactions or catalyst inhibition. mdpi.comencyclopedia.pub
Despite these challenges, significant progress has been made in the direct C-H functionalization of the piperazine ring. mdpi.comnih.gov These methods include α-lithiation trapping, transition-metal-catalyzed α-C-H functionalizations, and photoredox catalysis. nih.govbeilstein-journals.org For example, N-Boc-protected piperazines can undergo direct C-H lithiation followed by reaction with an electrophile to introduce substituents at the α-carbon position. mdpi.com
Photoredox catalysis has also enabled the direct C-H arylation, vinylation, and heteroarylation of piperazines. mdpi.comencyclopedia.pub These reactions proceed under mild conditions and offer a powerful way to diversify the piperazine scaffold at the carbon atoms, a feat that is challenging to achieve with classical methods. mdpi.comencyclopedia.pub
| Functionalization Strategy | Coupling Partner | Catalyst/Reagent |
| α-Lithiation Trapping | Electrophiles | s-BuLi/(-)-sparteine (B7772259) |
| Photoredox C-H Arylation | 1,4-Dicyanobenzenes | Ir(ppy)2(dtbbpy)PF6 |
| Photoredox C-H Vinylation | Vinyl sulfones | Ir(ppy)2(dtbbpy)PF6 |
| Photoredox C-H Heteroarylation | Heteroaryl chlorides | Ir(ppy)2(dtbbpy)PF6 |
Multicomponent Reactions for Piperazine Analogues
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govtandfonline.com This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. nih.govtandfonline.com Several MCRs have been successfully employed for the synthesis of piperazine and its analogues, providing rapid access to this important heterocyclic scaffold. nih.govthieme-connect.com
Ugi Reaction:
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netrsc.org This reaction has been adapted for the synthesis of piperazine-2-carboxamides. For instance, a one-pot Ugi condensation of a carboxylic acid, an N-alkylethylenediamine, chloroacetaldehyde, and an isocyanide can produce piperazine-2-carboxamides in moderate to good yields. thieme-connect.com A key intermediate for the HIV protease inhibitor Indinavir, a chiral piperazine derivative, has been synthesized using an Ugi reaction with dichloroacetaldehyde, N-Boc ethylenediamine, formic acid, and tert-butyl isocyanide. thieme-connect.comrsc.org
The versatility of the Ugi reaction is further demonstrated in sequential strategies. An Ugi reaction followed by a cyclization step can lead to various piperazine-based scaffolds. rsc.org For example, the reaction of α-amino acid-derived components like aldehydes and α-isocyanoacetates can generate structurally diverse piperazine derivatives. rsc.org Additionally, a split-Ugi methodology has been developed for bis-secondary diamines, enabling the synthesis of a library of piperazine-based dopamine (B1211576) receptor ligands. nih.gov This approach allows for the modification of key pharmacophoric elements. nih.gov
Table 1: Examples of Piperazine Analogue Synthesis via Ugi Reaction
| Reactants | Product | Key Features | Reference |
| Carboxylic acid, N-alkylethylenediamine, chloroacetaldehyde, isocyanide | Piperazine-2-carboxamide | One-pot synthesis | thieme-connect.com |
| Dichloroacetaldehyde, N-Boc ethylenediamine, formic acid, tert-butyl isocyanide | Chiral piperazine intermediate for Indinavir | Efficient synthesis of a key drug intermediate | thieme-connect.comrsc.org |
| α-Amino acid-derived aldehydes and α-isocyanoacetates | Structurally distinct piperazine-based scaffolds | Sequential Ugi/cyclization strategy | rsc.org |
| Bis-secondary diamines, aldehyde, carboxylic acid, isocyanide | Piperazine-based dopamine receptor ligands | Split-Ugi methodology for library synthesis | nih.gov |
| Propionic acids, substituted aldehydes, anilines, isocyanides | Arylidene 2,5-diketopiperazine derivatives | Ugi reaction followed by refluxing with triphenylphosphine | researchgate.net |
Passerini Reaction:
The Passerini three-component reaction typically involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. ambeed.com While less common for direct piperazine ring formation, it can be a valuable tool for creating complex side chains that can be later incorporated into a piperazine structure or for the synthesis of molecules containing a piperazine moiety. acs.org Recent research has explored the use of phthalimide (B116566) and its derivatives as the acid component in the Passerini reaction, expanding the scope of this reaction for synthesizing diverse and complex molecules. acs.org
Biginelli Reaction:
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. units.itacs.org While not directly producing piperazines, this reaction has been utilized to create hybrid molecules incorporating a piperazine moiety. For example, novel dihydropyrimidinone derivatives containing a piperazine ring have been synthesized in good yields through a Biginelli reaction. semanticscholar.org The mechanism involves the initial formation of an enaminone from a piperazine-containing ketone, which then undergoes the classical Biginelli condensation. semanticscholar.orgresearchgate.net
Continuous Flow Chemistry for Piperazine Synthesis Optimization
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as improved safety, enhanced reaction kinetics, and the potential for automation. researchgate.netrsc.org The application of flow chemistry to the synthesis of piperazine derivatives has led to significant process optimization and the development of more efficient and sustainable manufacturing methods. iitkgp.ac.inmdpi.comwipo.int
A key application of flow chemistry in this area is in consecutive reduction reactions. For instance, a two-step continuous-flow process has been developed for the synthesis of a key intermediate of the antipsychotic drug cariprazine (B1246890). mdpi.com This process involves a DIBAL-H mediated selective ester reduction in a novel alternating diameter reactor, followed by a reductive amination via catalytic hydrogenation. iitkgp.ac.inmdpi.com The integration of an at-line extraction was crucial to prevent the precipitation of byproducts, enabling a seamless two-step synthesis. mdpi.com
Flow chemistry has also been instrumental in the development of a four-step continuous synthesis of the arylpiperazine drug flibanserin. researchgate.net This route was specifically designed for flow efficiency and includes heterogeneously catalyzed reductive aminations and in-line purification steps. researchgate.net The use of packed-bed reactors and membrane separators can further enhance the efficiency of multi-step flow syntheses of piperazine-containing drugs like cyclizine (B1669395) and cinnarizine. rsc.org
The optimization of reaction conditions in flow systems is often facilitated by Design of Experiments (DoE) and real-time analytics. beilstein-journals.orgbeilstein-journals.org For the synthesis of piperazine-2-carboxamide, an automated system was used to perform a series of experiments to optimize the hydrogenation step, varying parameters like temperature, pressure, and flow rate. beilstein-journals.org This systematic approach allows for the rapid identification of optimal reaction conditions, leading to higher yields and purity. beilstein-journals.org
Table 2: Optimization of Piperazine Synthesis using Continuous Flow Chemistry
| Reaction | Key Optimization Parameters | Flow System Components | Outcome | Reference |
| Consecutive ester reduction and reductive amination | Temperature, residence time, catalyst | Alternating diameter reactor, packed-bed reactor, at-line extraction | Efficient synthesis of a cariprazine intermediate | iitkgp.ac.inmdpi.com |
| Four-step synthesis of flibanserin | Catalyst selection, in-line purification | Packed-bed reactors, membrane separators | Uninterrupted, four-step continuous synthesis | researchgate.net |
| Hydrogenation of pyrazinecarbonitrile (B1219330) to piperazine-2-carboxamide | Temperature, H₂ pressure, flow rate | Packed-bed reactor (Pd/C), automated control software | Optimized conditions for quantitative yield | beilstein-journals.org |
| General synthesis of monosubstituted piperazines | Catalyst, temperature, flow rate | Flow microwave reactor, supported metal ion catalyst | Shortened reaction times and simplified work-up | mdpi.com |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure piperazine derivatives is of great importance in medicinal chemistry, as the stereochemistry of substituents on the piperazine ring can significantly influence biological activity. nih.govrsc.org Several strategies have been developed for the stereoselective synthesis of chiral piperazines, often starting from readily available chiral precursors or employing asymmetric catalytic methods. nih.govacs.orggoogle.com
One common approach utilizes chiral pool starting materials, such as α-amino acids. google.comresearchgate.net For example, enantiomerically pure 2-substituted piperazines can be obtained in a four-step sequence starting from α-amino acids, with a key aza-Michael addition step. researchgate.net Similarly, (2S,6S)-2,4,6-tris(phenylmethyl)piperazine has been prepared in an 11-step synthesis starting from S-phenylalanine, where a key step involved a highly diastereoselective alkylation. clockss.orgresearchgate.net
Asymmetric lithiation has also proven to be a powerful method for the direct functionalization of the piperazine ring. acs.orgmdpi.com The use of s-BuLi in combination with a chiral ligand like (-)-sparteine or its surrogate allows for the asymmetric deprotonation of an N-Boc protected piperazine, followed by trapping with an electrophile to yield α-substituted piperazines as single stereoisomers. acs.org The enantioselectivity of this process can be influenced by the nature of the distal N-substituent and the electrophile used. acs.org
Palladium-catalyzed asymmetric reactions have also been successfully applied. A concise and modular synthesis of cis-2,6-disubstituted piperazines has been achieved through a Pd-catalyzed carboamination reaction, affording products with high diastereomeric and enantiomeric excess. nih.gov Another example is the Pd-catalyzed asymmetric allylic alkylation of piperazin-2-ones, which provides access to highly enantioenriched tertiary piperazin-2-ones that can be subsequently reduced to the corresponding chiral piperazines. nih.gov
Furthermore, asymmetric Ugi reactions induced by chiral cyclic imines have been developed for the stereoselective synthesis of ketopiperazine-2-carboxamide derivatives, yielding predominantly the trans-isomers. nih.gov
Table 3: Methods for Stereoselective Synthesis of Chiral Piperazine Derivatives
| Method | Chiral Source/Catalyst | Key Transformation | Product Type | Reference |
| Chiral Pool Synthesis | α-Amino acids | Aza-Michael addition | Enantiomerically pure 2-substituted piperazines | researchgate.net |
| Chiral Pool Synthesis | S-Phenylalanine | Diastereoselective alkylation | (2S,6S)-2,4,6-Trisubstituted piperazine | clockss.orgresearchgate.net |
| Asymmetric Lithiation | s-BuLi / (-)-sparteine | Asymmetric deprotonation-substitution | Enantiopure α-substituted piperazines | acs.org |
| Palladium-Catalyzed Carboamination | Pd catalyst / chiral ligand | Asymmetric carboamination | cis-2,6-Disubstituted piperazines | nih.gov |
| Palladium-Catalyzed Allylic Alkylation | Pd catalyst / chiral ligand | Asymmetric allylic alkylation | Enantioenriched tertiary piperazin-2-ones | nih.gov |
| Asymmetric Ugi Reaction | Chiral cyclic imines | Three-component reaction | trans-Ketopiperazine-2-carboxamides | nih.gov |
Derivatization Strategies and Functionalization of the this compound Core
The derivatization and functionalization of the piperazine core are crucial for modulating the physicochemical and pharmacological properties of piperazine-containing compounds. researchgate.netnih.govresearchgate.net While N-alkylation is a common strategy, recent advances have focused on the more challenging C-H functionalization of the piperazine ring, opening up new avenues for creating structural diversity. mdpi.comresearchgate.netbeilstein-journals.org
N-Derivatization:
The secondary amine of a monosubstituted piperazine, such as this compound, is readily available for a variety of derivatization reactions. These include acylation, sulfonylation, and further alkylation to introduce a wide range of functional groups at the N4 position. The choice of protecting groups on one nitrogen allows for selective functionalization of the other. mdpi.com
C-H Functionalization:
Direct C-H functionalization of the carbon atoms of the piperazine ring is an attractive strategy for introducing substituents without the need for pre-functionalized starting materials. researchgate.netencyclopedia.pub Photoredox catalysis has emerged as a mild and powerful tool for this purpose. mdpi.comencyclopedia.pub For example, visible-light photoredox catalysis using an iridium catalyst can achieve the α-C-H arylation of N-Boc piperazine with electron-deficient arenes. mdpi.com This method has also been extended to C-H vinylation and heteroarylation. mdpi.comencyclopedia.pub
The "stannyl amine protocol" (SnAP) offers another route to C-H functionalized piperazines through a de novo synthesis approach. mdpi.com This method involves the cyclization of an imine with a stannyl (B1234572) amine reagent, allowing for the introduction of various substituents at the carbon atom adjacent to the nitrogen. mdpi.com
Derivatization for Analytical Purposes:
Derivatization is also employed to facilitate the analysis of piperazine and its derivatives. For instance, piperazine can be reacted with a labeling reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative, enabling its detection at low levels by HPLC-UV. jocpr.com Similarly, fluorescein-core piperazine (FCP) has been developed as a fluorescent labeling reagent for the sensitive determination of carboxylic acids. rsc.orgrsc.org
Biological Activity and Pharmacological Investigations of 1 3 Methylbutyl Piperazine Derivatives
Structure-Activity Relationship (SAR) Studies of 1-(3-Methylbutyl)piperazine Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.org For this compound analogues, these studies involve systematically altering different parts of the molecule to identify key structural features responsible for their pharmacological effects. nih.gov
Influence of Substituent Variations on Pharmacological Efficacy
The pharmacological efficacy of this compound derivatives is significantly influenced by the nature and position of various substituents on the piperazine (B1678402) ring and its appended functionalities. nih.govnih.gov Research has shown that even minor modifications can lead to substantial changes in biological activity.
For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, retaining the cyclohexyl group was found to be critical for whole-cell activity against Mycobacterium tuberculosis. nih.gov Replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of this activity, highlighting the importance of the piperazine scaffold's rigidity. nih.gov Furthermore, the introduction of a methyl group at the 3-position of the isoquinoline (B145761) ring completely ablated both whole-cell and enzyme inhibitory activities. nih.gov
In the context of central nervous system activity, the nature of the substituent on the second nitrogen of the piperazine ring is crucial. In a study of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, replacing a methyl group with a phenylpropyl group resulted in a more potent, non-selective opioid receptor antagonist. nih.govacs.org This suggests that the N-substituent plays a significant role in receptor interaction and potency.
The table below summarizes the effect of various substituents on the activity of piperazine derivatives based on several studies.
| Core Scaffold | Substituent Variation | Observed Effect on Activity | Therapeutic Area |
| 1-(5-isoquinolinesulfonyl)piperazine | Replacement of piperazine with ethylenediamine | Loss of whole-cell activity | Anti-tubercular |
| 1-(5-isoquinolinesulfonyl)piperazine | Introduction of a methyl group at isoquinoline-3 | Ablation of whole-cell and enzyme activity | Anti-tubercular |
| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine | Replacement of N-methyl with N-phenylpropyl | Increased potency as an opioid receptor antagonist | Opioid Receptor Modulation |
| Arylpiperazines | Variation of aryl group and linker length | Modulation of affinity for 5-HT1A and σ1 receptors | Antidepressant |
Conformational Analysis and Bioactive Ligand Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound analogues helps to understand the spatial arrangement of atoms that is most favorable for binding to a specific receptor or enzyme.
For example, an overlay of a piperazine analogue with the known κ opioid receptor antagonist JDTic showed that the two compounds were essentially superimposable, suggesting a similar binding mode. nih.govacs.org However, despite this structural similarity, the piperazine analogue was significantly less potent, indicating that subtle differences in conformation and electronic properties can have a large impact on biological activity. nih.govacs.org
Assessment of Specific Pharmacological Effects
Derivatives of this compound have been investigated for a range of pharmacological effects, particularly those related to the central nervous system. ontosight.aiontosight.aiontosight.ai The piperazine moiety is a common feature in many centrally acting drugs. nih.govresearchgate.net
Central Nervous System (CNS) Modulatory Activities
The modulation of neurotransmitter systems in the CNS is a key area of investigation for this compound derivatives. researchgate.net
Anxiolytic and Antidepressant-like Effects
Several studies have explored the potential of piperazine derivatives as anxiolytic and antidepressant agents. nih.govsilae.it These effects are often mediated through interactions with serotonin (B10506) receptors, particularly the 5-HT1A subtype. nih.govnih.govufg.br
One study on new arylpiperazine derivatives demonstrated antidepressant-like activity in animal models, and this effect was prevented by pretreatment with a 5-HT1A antagonist, indicating the involvement of this receptor. nih.gov Another study on a piperazine derivative, LQFM212, showed anxiolytic-like activity that also involved the serotonergic pathway. nih.gov Subsequent research on LQFM212 revealed an antidepressant-like effect that was reversed by various monoaminergic antagonists, suggesting a broader mechanism involving the monoaminergic system and an increase in brain-derived neurotrophic factor (BDNF) levels. nih.gov
The table below highlights some piperazine derivatives and their observed anxiolytic and antidepressant-like effects.
| Compound/Derivative | Pharmacological Effect | Proposed Mechanism of Action |
| Arylpiperazine derivatives (4p and 3o) | Antidepressant-like | Interaction with 5-HT1A receptors |
| LQFM211 and LQFM213 | Anxiolytic and antidepressant-like | Involvement of the serotonergic pathway for LQFM213 |
| LQFM212 | Anxiolytic-like and antidepressant-like | Involvement of monoaminergic pathway and increased BDNF |
| LQFM005 and LQFM235 | Anxiolytic- and antidepressant-like | Putative activation of 5-HT1A receptors |
Antipsychotic Potential and Receptor Interactions
The piperazine nucleus is a key structural component of many antipsychotic drugs, which often act on dopamine (B1211576) and serotonin receptors. nih.govnih.gov Research into new piperazine derivatives continues to explore their potential as antipsychotic agents with improved efficacy and side-effect profiles. rsc.org
A novel series of multi-receptor piperazine derivatives was designed to have high affinity for dopamine D2, 5-HT1A, and 5-HT2A receptors, which are important targets for antipsychotic action. rsc.org One compound from this series, 3w, exhibited favorable antipsychotic-like activity in animal models, reversing behaviors induced by dopamine agonists and showing a low propensity for catalepsy, a common side effect of older antipsychotics. rsc.org
The interaction with histamine (B1213489) H3 receptors (H3Rs) has also been investigated. nih.gov H3Rs modulate the release of several neurotransmitters, and antagonists of this receptor are being explored for various CNS disorders. nih.gov Studies on tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives have shown that the length of the alkyl chain linking the piperazine ring to a phenoxy group can influence affinity for H3Rs. nih.gov
The table below summarizes the receptor interactions and potential antipsychotic effects of certain piperazine derivatives.
| Compound/Derivative | Target Receptors | Observed Pharmacological Effect |
| Compound 3w | D2, 5-HT1A, 5-HT2A, H3 | Antipsychotic-like activity |
| tert-butyl and tert-pentylphenoxyalkyl piperazines | Histamine H3 | Modulated receptor affinity based on linker length |
| Cariprazine (B1246890) | Dopamine and Serotonin receptors | Atypical antipsychotic |
Dopamine Receptor Ligand Characterization
Derivatives of piperazine are notable for their interaction with dopamine receptors, which are crucial targets for treating neuropsychiatric disorders. Research has demonstrated that specific structural modifications to the piperazine core can yield ligands with high affinity and selectivity for certain dopamine receptor subtypes.
One such derivative, ethyl 4-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate, also known as LQFM018, has shown a notable affinity for the dopamine D4 receptor, with a reported inhibitory constant (Kᵢ) of 0.26 μM. This suggests its potential as a selective D4 ligand. Further studies have explored a variety of 1,4-disubstituted aromatic piperidines and piperazines to determine their interaction with a common microdomain on the D4 receptor, highlighting the importance of this scaffold in achieving receptor selectivity. nih.gov
The broader family of 1,4-disubstituted aromatic piperazines has been investigated for selectivity across different dopamine receptor subtypes. Molecular modeling and mutation studies of the D4 receptor have helped to identify key interactions that determine ligand binding and selectivity. For instance, the presence of a phenylalanine residue at a specific position (2.61) in the D4 receptor was found to be crucial for the high-affinity binding of several D4-selective piperazine-based ligands. nih.gov
Anticancer and Cytotoxic Properties
The piperazine scaffold is a constituent of numerous anticancer agents, and research continues to uncover new derivatives with potent cytotoxic activity against various cancer cell lines. nih.gov These compounds often exert their effects through mechanisms such as the induction of apoptosis (programmed cell death) and cell cycle arrest.
One novel piperazine derivative, referred to as PCC, demonstrated a strong suppressive effect on human liver cancer cells (SNU-475 and SNU-423) with IC₅₀ values of 6.98 µM and 7.76 µM, respectively. nih.gov Its mechanism involves inducing both intrinsic and extrinsic apoptotic pathways, marked by mitochondrial membrane potential disruption and activation of caspases 8, 9, and 3/7. nih.gov Another potent compound, C505, exhibited very low GI₅₀ values against HeLa (0.155 µM), K562 (0.058 µM), and AGS (0.055 µM) cancer cell lines, inducing caspase-dependent apoptosis. nih.gov
Natural product modification with piperazine moieties has also yielded powerful anticancer agents. mdpi.comresearchgate.net Vindoline (B23647), a Vinca alkaloid that is itself inactive, becomes a potent anticancer agent when conjugated with various N-substituted piperazines. mdpi.comnih.govresearchgate.net For example, a vindoline conjugate containing [4-(trifluoromethyl)benzyl]piperazine (compound 23) was particularly effective against the MDA-MB-468 breast cancer cell line with a 50% growth inhibition (GI₅₀) value of 1.00 μM. mdpi.comnih.govresearchgate.net Similarly, a conjugate with 1-bis(4-fluorophenyl)methyl piperazine (compound 25) showed a GI₅₀ of 1.35 μM against the HOP-92 non-small cell lung cancer cell line. mdpi.comnih.govresearchgate.net These selected conjugates also demonstrated promising selectivity for cancer cells over non-tumor cells. mdpi.comnih.govresearchgate.net
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| PCC | SNU-475 (Liver) | 6.98 µM | nih.gov |
| PCC | SNU-423 (Liver) | 7.76 µM | nih.gov |
| C505 | K562 (Leukemia) | 0.058 µM | nih.gov |
| C505 | HeLa (Cervical) | 0.155 µM | nih.gov |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 µM | mdpi.comnih.gov |
| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | 1.35 µM | mdpi.comnih.gov |
| Vindoline dimer (4) | SiHa (Cervical) | 2.85 µM | mdpi.com |
Antimicrobial and Anti-infective Applications
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities. apjhs.com Numerous studies have synthesized and evaluated these compounds against various pathogenic bacteria and fungi.
In one study, cyano derivatives of N-alkyl and N-aryl piperazine were screened against bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal strains like Aspergillus fumigatus and Aspergillus niger. nih.gov While many compounds showed mild to moderate antimicrobial activity, specific derivatives (compounds 3c, 4a, and 6) exhibited potent antibacterial effects. nih.gov Another investigation of N-alkyl and N-aryl piperazine derivatives confirmed significant activity against bacterial strains but found them to be less active against the tested fungi. nih.gov
Research into (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives revealed a novel anti-virulence strategy against Candida albicans. nih.govresearchgate.net Instead of killing the fungus, certain compounds strongly inhibited its morphological transition from yeast to hyphae, a critical step for its virulence, and subsequently hampered biofilm formation. nih.govresearchgate.net Some derivatives reduced hyphae formation by over 50% and inhibited adhesion and biofilm formation by more than 85%. researchgate.net Alkylated piperazine-azole hybrids have also shown broad-spectrum antifungal activity, functioning through the disruption of the ergosterol (B1671047) biosynthetic pathway by inhibiting the 14α-demethylase enzyme. nih.gov
| Compound Type | Target Organism | Key Finding | Reference |
|---|---|---|---|
| N-aryl piperazine derivatives | Gram-positive & Gram-negative bacteria | Some derivatives showed potent activity. | researchgate.net |
| Cyano derivatives of piperazine | S. aureus, P. aeruginosa, E. coli | Compounds 3c, 4a, and 6 showed potent antibacterial activity. | nih.gov |
| (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives | Candida albicans | Inhibited morphological transition and biofilm formation. | nih.govresearchgate.net |
| Piperazine-azole hybrids | Candida spp., Aspergillus spp. | Broad-spectrum activity via ergosterol biosynthesis inhibition. | nih.gov |
The piperazine scaffold is a key component in the development of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). arabjchem.org Researchers have designed and synthesized numerous piperazine-based derivatives that act as potent inhibitors of various viral targets, such as the HIV-1 reverse transcriptase.
For example, diarylpyrimidine derivatives bearing a piperazine moiety have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). arabjchem.org One such compound (compound 58) demonstrated highly potent antiviral activity against HIV-1 with a 50% effective concentration (EC₅₀) of 0.0014 µM. arabjchem.org Other piperazine-based derivatives have also shown excellent anti-HIV-1 activity, with EC₅₀ values in the low nanomolar to micromolar range. arabjchem.orgresearchgate.net For instance, piperazine-containing indole (B1671886) derivatives displayed exceptionally potent in vitro antiviral activities, with one analogue (compound 42) having an EC₅₀ of 5.8 x 10⁻⁶ µM. arabjchem.org
Beyond HIV, piperazine derivatives have been explored for activity against other viruses. A series of 1,3,5-triazine (B166579) derivatives incorporating piperazine structures were found to possess potent activity against the Potato Virus Y (PVY). nih.govresearchgate.netmdpi.com The lead compound from this series, C35, exhibited significant curative (53.3%), protective (56.9%), and inactivation (85.8%) activities against PVY. nih.govresearchgate.netmdpi.com
| Compound/Derivative Type | Virus | Activity (EC₅₀) | Reference |
|---|---|---|---|
| Diarylpyrimidine derivative (58) | HIV-1 | 0.0014 µM | arabjchem.org |
| Piperazine-based derivative (10) | HIV-1 IIIB | 0.0033 µM | arabjchem.org |
| Piperazine-based derivative (11) | HIV-1 IIIB | 0.005 µM | arabjchem.org |
| Indole derivative (42) | HIV-1 | 0.0000058 µM | arabjchem.org |
| Azaindole derivative (57) | HIV-1 | 0.88 µM | arabjchem.org |
| 1,3,5-Triazine derivative (C35) | Potato Virus Y (PVY) | 56.9% (Protective Activity) | nih.govresearchgate.net |
Derivatives of piperazine are prominent in the search for new drugs to combat tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb). The benzothiazinone (BTZ) class of compounds, which often includes a piperazine moiety, is particularly promising. researchgate.netrsc.orgscispace.com These agents typically target the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall.
A series of novel BTZ derivatives containing an N-(amino)piperazine moiety exhibited excellent in vitro activity against both drug-sensitive (H37Rv) and multidrug-resistant (MDR) clinical isolates of Mtb, with minimum inhibitory concentrations (MIC) below 0.016 µg/mL. researchgate.netbohrium.com One compound in this series, 1o, also showed a good safety profile and favorable pharmacokinetic properties. researchgate.netbohrium.com Another study on 4-carbonyl piperazine substituted 1,3-benzothiazin-4-ones found compound 8h to have potent antitubercular activity with an MIC of 0.008 µM. researchgate.net
Further research into BTZ-piperazine hybrids identified compounds that inhibit MTB DNA gyrase, another crucial enzyme for bacterial survival. nih.gov Compound 18 from this series showed significant inhibitory potential against the DNA supercoiling activity of MTB gyrase with a 50% inhibitory concentration (IC₅₀) of 0.51 µM and an anti-tubercular MIC of 4.41 µM. nih.gov
| Compound Class | Target Strain/Enzyme | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| Benzothiazinone (1o) | Mtb H37Rv & MDR-TB | <0.016 µg/mL | researchgate.netbohrium.com |
| Benzothiazinone (8h) | M. tuberculosis | 0.008 µM | researchgate.net |
| Benzothiazinone (3o) | M. tuberculosis | 8 nM | rsc.orgscispace.com |
| Benzothiazinone-piperazine (18) | MTB DNA Gyrase | 0.51 µM (IC₅₀) | nih.gov |
| Benzothiazinone-piperazine (18) | M. tuberculosis | 4.41 µM (MIC) | nih.gov |
The piperazine scaffold has been incorporated into various molecular structures to develop new agents against malaria, which is caused by Plasmodium parasites. These investigations often involve modifying natural products or known antimalarial pharmacophores with piperazine-containing side chains.
Semisynthetic piperazine derivatives of betulinic acid, a natural triterpenoid, have shown significant antiplasmodial activity. nih.govresearchgate.netd-nb.info In one study, derivatives were evaluated against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.govresearchgate.net Compound 4a demonstrated excellent antimalarial activity with an IC₅₀ value of 1 µM. nih.govresearchgate.net Its mechanism of action appears to involve the modulation of cytosolic Ca²⁺ levels in the parasite. nih.govresearchgate.net Further optimization of betulinic and ursolic acid piperazinyl derivatives led to compounds with even greater potency; compound 2c, an ursolic acid derivative, had an IC₅₀ of 167 nM. nih.gov Another betulinic acid derivative, compound 7, was found to be highly potent with an IC₅₀ of 220 nM. mdpi.com
| Compound/Derivative Type | Plasmodium falciparum Strain | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Betulinic acid derivative (4a) | 3D7 (CQ-sensitive) | 1 µM | nih.govresearchgate.net |
| Betulinic acid derivative (4b) | 3D7 (CQ-sensitive) | 4 µM | nih.govresearchgate.net |
| Ursolic acid derivative (2c) | Thai (CQ-sensitive) | 167 nM | nih.gov |
| Betulinic acid derivative (7) | 3D7 (CQ-sensitive) | 220 nM | mdpi.com |
Anti-inflammatory and Analgesic Potential
The piperazine scaffold is a well-recognized pharmacophore in the design of anti-inflammatory and analgesic agents. researchgate.netmdpi.com Numerous derivatives incorporating the piperazine ring have been synthesized and evaluated for their ability to mitigate inflammation and pain. Research has shown that the introduction of various substituents on the piperazine nitrogen atoms can significantly influence the pharmacological profile. researchgate.netnih.gov
Studies on different series of piperazine derivatives have demonstrated their potential in preclinical models of inflammation and pain. For instance, some piperazine derivatives have been reported to exhibit anti-inflammatory activity comparable to or even better than standard drugs like aspirin (B1665792) and indomethacin (B1671933) in models such as carrageenan-induced paw edema and xylene-induced ear edema. smolecule.comnih.gov Similarly, various piperazine analogues have shown significant analgesic effects in tests like the acetic acid-induced writhing test in mice. nih.govnih.govresearchgate.net The mechanism of action for these effects is often attributed to the inhibition of inflammatory mediators or interaction with pain signaling pathways. mdpi.com However, specific studies detailing the anti-inflammatory and analgesic properties of derivatives containing the 1-(3-methylbutyl) group are not readily found in the surveyed literature.
Molecular Mechanisms of Action
The diverse pharmacological effects of piperazine derivatives stem from their ability to interact with a wide array of biological targets. The nature of the substituents on the piperazine ring dictates the specific molecular mechanisms through which these compounds exert their actions. researchgate.netnih.gov
Enzyme Inhibition and Metabolic Pathway Interference
Enzyme inhibition is another key mechanism through which piperazine derivatives exert their pharmacological effects. The piperazine scaffold has been incorporated into molecules designed to inhibit various enzymes, including monoamine oxidase (MAO), acetylcholinesterase (AChE), and carbonic anhydrases. For instance, a series of xanthine (B1682287) derivatives containing a piperazine moiety have been explored for their inhibitory effects on phosphodiesterases. ekb.egnih.gov The substitution pattern on the piperazine ring is critical for the potency and selectivity of enzyme inhibition. While the general class of piperazine derivatives has been shown to interact with metabolic pathways, specific studies on the enzyme inhibition profile of this compound derivatives are not available in the reviewed sources.
Efflux Pump Modulation and Multidrug Resistance Reversal
The ability of some piperazine derivatives to modulate the activity of efflux pumps is a significant area of research, particularly in the context of overcoming multidrug resistance (MDR) in cancer and infectious diseases. Efflux pumps are membrane proteins that can expel a wide range of substrates, including therapeutic drugs, from the cell, thereby reducing their efficacy. Certain piperazine derivatives have been shown to inhibit these pumps, such as P-glycoprotein (P-gp), restoring the effectiveness of co-administered drugs. This has been observed in various bacterial and cancer cell lines. While the piperazine scaffold is a component of some efflux pump inhibitors, there is no specific information in the available literature regarding the potential of this compound derivatives to act as efflux pump modulators.
Pharmacokinetic Profiles and Biotransformation Pathways of 1 3 Methylbutyl Piperazine Derivatives
Absorption and Distribution Characteristics
The absorption and distribution of a compound determine its concentration and location within the body, which are fundamental to its action.
A significant challenge in oral drug delivery is the limited permeability of the intestinal epithelium, which restricts the absorption of many therapeutic molecules. nih.gov Piperazine (B1678402) derivatives have been identified as potential chemical permeation enhancers that can improve the transport of other drugs across this barrier. nih.govcmu.edu
Studies on Caco-2 cell monolayers, a model of the intestinal epithelium, have shown that certain phenylpiperazine derivatives can significantly increase the transport of marker molecules. nih.gov For instance, compounds like 1-methyl-4-phenylpiperazine (B1295630) and 1-(4-methylphenyl)piperazine (B1266050) have demonstrated the ability to enhance permeability over 100-fold. nih.gov Research using isolated rat intestinal tissue has confirmed these findings, showing that derivatives such as 1-phenylpiperazine (B188723) (PPZ) and 1-(4-methylphenyl)piperazine (1-4-MPPZ) can increase the passage of molecules by modulating the paracellular pathway, which is the route between adjacent cells. nih.gov
The mechanism behind this enhancement involves the reorganization of cellular structures. acs.org Piperazine derivatives have been observed to increase intracellular force generation, leading to the disruption of cadherin-based cell-cell junctions and, subsequently, the tight junctions that are the primary regulators of paracellular transport. acs.org This transient opening of the tight junctions allows for greater passage of co-administered drugs.
It is important to note that the chemical structure of the piperazine derivative plays a crucial role in its efficacy and potential toxicity. For example, substitutions on the phenyl ring, such as hydroxyl or primary amine groups, have been found to increase toxicity, whereas aliphatic substitutions tend to maintain a favorable profile. nih.gov
Table 1: Effects of Phenylpiperazine Derivatives on Intestinal Permeation
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| 1-Phenylpiperazine (PPZ) | Caco-2 cells, Rat intestinal mucosae | Increased paracellular marker permeability; Decreased transepithelial electrical resistance (TEER). | nih.gov |
| 1-(4-Methylphenyl)piperazine (1-4-MPPZ) | Caco-2 cells, Rat intestinal mucosae | Increased permeability of both paracellular markers and a peptide drug ([3H]-octreotide). | nih.gov |
| 1-Methyl-4-phenylpiperazine | Caco-2 cells | Enhanced permeability of the fluorescent marker calcein (B42510) over 100-fold with lower toxicity than 1-phenylpiperazine. | nih.gov |
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from potentially harmful substances. ebm-journal.org The ability of a compound to cross this barrier is largely determined by its physicochemical properties, particularly its lipid solubility. ebm-journal.org The piperazine ring is a common structural motif in many drugs that act on the central nervous system, suggesting that this chemical scaffold can be conducive to BBB penetration. ontosight.ai
While specific data on the BBB penetration of 1-(3-Methylbutyl)piperazine is not available, the general principles of drug transport across the BBB can be applied. Compounds with higher lipid solubility tend to cross the BBB more readily. ebm-journal.org The lipophilicity of a piperazine derivative can be modified by the various substituents attached to the piperazine ring. ontosight.ai The 3-methylbutyl group in this compound is a lipophilic alkyl chain, which would be expected to contribute favorably to its ability to cross the BBB.
Studies on other piperazine derivatives have shown that they can achieve distribution within the CNS. researchgate.net For a drug to be effective for neurological disorders, it must penetrate the BBB to reach its target receptors or enzymes. ontosight.ai The presence of the piperazine moiety is often a key factor in achieving the necessary CNS exposure. ontosight.ai
Metabolism and Metabolite Identification
Once a compound is absorbed and distributed, it undergoes metabolism, a series of biochemical reactions that modify its structure, primarily in the liver. nih.gov This process, also known as biotransformation, is typically divided into Phase I and Phase II reactions. openaccessjournals.com
Phase I reactions introduce or expose functional groups (like -OH, -NH2, -SH) on the parent molecule, generally making it more polar. neu.edu.tr For piperazine derivatives, oxidative pathways are common Phase I biotransformation routes. These reactions are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. openaccessjournals.com
Common oxidative reactions for piperazine-containing compounds include:
N-oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, forming N-oxides. This is a major metabolic route for some piperazine derivatives. drughunter.com
Hydroxylation: Carbon atoms in the molecule, particularly those adjacent to the nitrogen atoms (α-carbon) or on substituent groups, can be hydroxylated. medchemexpress.com For instance, the metabolism of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats leads to the formation of p-hydroxy-TFMPP as the main metabolite. nih.gov
Dealkylation: If the piperazine nitrogen atoms are substituted with alkyl groups, these groups can be removed through oxidative dealkylation.
Phase II reactions involve the conjugation (attachment) of endogenous molecules to the functional groups introduced during Phase I, or to existing functional groups on the parent drug. nih.govreactome.org This process significantly increases the water solubility of the compound, facilitating its excretion from the body, usually in the urine or bile. longdom.org
Common conjugation reactions include:
Glucuronidation: This is one of the most common Phase II pathways, where glucuronic acid is attached to the molecule. longdom.org The hydroxylated metabolite of TFMPP, for example, is extensively conjugated with glucuronic acid before excretion. nih.gov
Sulfation: A sulfate (B86663) group is transferred to the drug or its metabolite. longdom.org
Glutathione (B108866) Conjugation: Glutathione can be attached to reactive electrophilic metabolites, which is often a detoxification pathway. longdom.orgsrce.hr
For a compound like this compound, it is likely that after undergoing Phase I oxidation (e.g., hydroxylation on the methylbutyl chain or the piperazine ring), the resulting hydroxylated metabolite would be a substrate for Phase II conjugation, particularly glucuronidation.
In addition to the common Phase I and II pathways, more unusual metabolic transformations can occur. A notable example for a piperazine derivative is a novel ring contraction mechanism. acs.orgresearchgate.net
This pathway was identified for the 1,3-disubstituted piperazine derivative MB243. acs.orgresearchgate.net The proposed mechanism involves an initial six-electron oxidation of the piperazine ring, which forms a highly reactive intermediate. acs.org This reactive species can be trapped by glutathione (GSH), a common endogenous antioxidant. researchgate.net
Following the initial glutathione conjugation, a series of intramolecular rearrangements occurs. Hydrolysis of the glutamic acid residue from the glutathione conjugate, followed by an internal attack by the cysteine amino group, leads to the opening of the piperazine ring. acs.org The opened ring then closes in a different manner to form a five-membered imidazoline (B1206853) ring structure. acs.orgresearchgate.net This pathway represents a significant structural modification of the original piperazine scaffold. The discovery of such novel metabolic pathways is crucial for a complete understanding of a compound's fate in the body. researchgate.net
Table 2: Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | |
| 1-Methyl-4-phenylpiperazine | |
| 1-Phenylpiperazine (PPZ) | |
| 1-(4-Methylphenyl)piperazine (1-4-MPPZ) | |
| 1-(4-Hydroxyphenyl)piperazine | |
| Glutathione (GSH) | |
| MB243 |
Excretion Routes and Clearance Mechanisms
The elimination of piperazine and its derivatives from the body primarily occurs through renal excretion.
Primary Excretion Route: The main route of elimination for the parent compound, piperazine, is urinary excretion. nih.gov The drug is partly metabolized and partly eliminated as the unchanged compound. nih.gov For derivatives, biotransformation often precedes excretion. For instance, many arylpiperazine derivatives undergo oxidation via cytochrome P450 enzymes to form hydroxylated metabolites, which are then excreted as conjugates. nih.gov While this compound is an alkylpiperazine, it is plausible that it follows a similar pathway of metabolism followed by renal clearance.
Drug-Drug Interactions and Pharmacokinetic Modulation
Derivatives of piperazine are known to participate in significant drug-drug interactions, primarily through the modulation of metabolic enzymes and drug transporters.
Inhibition of Cytochrome P450 (CYP) Isoenzymes: Research has shown that various piperazine analogues can inhibit several key CYP450 isoenzymes. nih.gov This inhibitory action can slow down the metabolism of other drugs that are substrates for these enzymes, potentially leading to increased plasma concentrations and adverse effects. One study found that different piperazine derivatives exhibited distinct inhibitory profiles against CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. nih.gov The metabolism of piperazine itself and some of its derivatives involves enzymes like CYP2D6, CYP1A2, and CYP3A4. nih.gov This creates a potential for competitive inhibition, where co-administered drugs that are substrates or inhibitors of these same enzymes can alter the pharmacokinetic profile of the piperazine derivative. nih.govnih.gov
Table 1: Potential Cytochrome P450 Interactions with Piperazine Derivatives
| CYP Isoenzyme | Interaction Type | Potential Clinical Implication | Reference |
|---|---|---|---|
| CYP1A2 | Inhibition by piperazine derivatives | Increased levels of co-administered CYP1A2 substrates | nih.gov |
| CYP2D6 | Inhibition by piperazine derivatives; Metabolism of piperazine derivatives | Altered metabolism of both the piperazine compound and co-administered drugs | nih.govnih.gov |
| CYP3A4 | Inhibition by piperazine derivatives; Metabolism of piperazine derivatives | Significant impact on the clearance of many common drugs | nih.govnih.gov |
| CYP2C9 | Inhibition by piperazine derivatives | Potential for interactions with drugs like warfarin (B611796) or NSAIDs | nih.gov |
| CYP2C19 | Inhibition by piperazine derivatives | Affects metabolism of drugs like proton pump inhibitors and some antidepressants | nih.gov |
Modulation of P-glycoprotein (P-gp): Some piperazine derivatives have been identified as inhibitors of the efflux transporter P-glycoprotein (P-gp). nih.gov P-gp plays a crucial role in limiting the oral bioavailability of many drugs by pumping them out of cells in the gastrointestinal tract. By inhibiting P-gp, these piperazine derivatives can increase the absorption and bioavailability of co-administered P-gp substrates. nih.gov For example, one study demonstrated that a specific piperazine derivative significantly increased the area under the curve (AUC) and bioavailability of paclitaxel, a known P-gp substrate, in rats. nih.gov This mechanism is a key consideration for potential drug-drug interactions involving this compound and its analogues.
Table 2: Documented and Potential Drug-Drug Interactions for Piperazine
| Interacting Drug/Class | Potential Effect | Reference |
|---|---|---|
| Praziquantel | Interaction may occur | apollopharmacy.in |
| Dexamethasone | Interaction may occur | apollopharmacy.in |
| Cimetidine | Interaction may occur | apollopharmacy.in |
| Theophylline | Interaction may occur | apollopharmacy.in |
| CYP3A4 Inhibitors (e.g., Amiodarone, Abiraterone) | May decrease piperazine metabolism, increasing its concentration | drugbank.com |
| CYP3A4 Inducers (e.g., Abatacept, Adalimumab) | May increase piperazine metabolism, decreasing its concentration | drugbank.com |
Computational Chemistry and Cheminformatics for 1 3 Methylbutyl Piperazine Research
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.comnih.gov This method is frequently used in structure-based drug design to understand how a ligand, such as a 1-(3-Methylbutyl)piperazine derivative, might interact with the binding site of a protein target. ijprajournal.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity.
Research on various piperazine (B1678402) derivatives demonstrates the power of this approach. Docking studies reveal the specific amino acid residues that are crucial for binding and the types of interactions that stabilize the ligand-protein complex. These interactions commonly include:
Hydrogen Bonds: Essential for anchoring the ligand in the correct orientation.
Hydrophobic Interactions: Often involving the aliphatic or aromatic parts of the molecule.
Pi-Pi Stacking: Occurring between aromatic rings of the ligand and protein residues.
For instance, in studies of piperazine-based inhibitors targeting specific enzymes, molecular docking has successfully identified key interactions with residues like arginine, tryptophan, and valine. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative estimate of the binding strength, allowing for the ranking of different potential drug candidates. nih.govnih.gov For example, docking studies on novel thiosemicarbazide-piperazine hybrids against the DNA gyrase enzyme identified compounds with high binding affinities, predicting their potential as effective antimycobacterial agents. ijprajournal.com Similarly, studies on phenylpiperazine derivatives as anticancer agents showed their ability to bind to the DNA-Topo II complex, a mechanism confirmed by molecular docking. mdpi.com These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing. nih.govresearchgate.net
Table 1: Example Molecular Docking Results for Piperazine Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazine-3(2H)-one Derivatives | Tubulin | CYS241, VAL238, ASN258 | -9.6 | nih.gov |
| Thiazolo[3,2-a]pyridine Derivatives | α-amylase | TRP59, TYR62, ASP197, HIS299 | -7.43 | nih.gov |
| Piperazine-linked 1,8-naphthalimides | Carbonic Anhydrase IX | ARG6, TRP9, VAL130, ASN66 | -8.39 | nih.gov |
| Thiosemicarbazide-Piperazine Hybrids | DNA Gyrase (2XCT) | ARG1366, ARG1370 | -5.87 | ijprajournal.com |
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of molecules like this compound. nih.gov DFT methods are used to calculate various molecular properties by solving the Schrödinger equation, offering insights into molecular geometry, stability, and reactivity. jksus.org These calculations are crucial for understanding the intrinsic properties of a drug candidate that govern its behavior and interactions.
Key parameters derived from DFT studies include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles. jksus.org
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. This identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key sites for intermolecular interactions, particularly hydrogen bonding. jksus.org
Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and the electrophilicity index can be calculated from HOMO and LUMO energies, providing further information on the molecule's reactivity profile. nih.govmdpi.com
For example, DFT studies on piperazine derivatives have been used to correlate calculated electronic descriptors with observed biological activity, forming the basis for developing QSAR models. mdpi.com The calculations help to explain why certain structural modifications lead to changes in activity by altering the electronic properties of the molecule. nih.gov
Table 2: Key Parameters from DFT Analysis of a Piperazine Derivative
| Parameter | Calculated Value | Significance | Reference |
|---|---|---|---|
| Total Energy (gas phase) | -30955 eV (B3LYP-D) | Indicates molecular stability. | jksus.org |
| Dipole Moment (gas phase) | 10.222 D (B3LYP-D) | Relates to the molecule's polarity and solubility. | jksus.org |
| HOMO-LUMO Energy Gap | Varies by derivative | Indicator of chemical reactivity and kinetic stability. | mdpi.com |
| Electron Affinity | Varies by derivative | Describes the ability to accept an electron. | nih.gov |
Molecular Dynamics Simulations for Conformational and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govfrontiersin.org MD simulations are essential for assessing the stability of a ligand-protein complex and understanding the conformational changes that may occur upon binding. nih.govnih.gov
In a typical MD simulation study of a this compound derivative bound to its target, the complex is placed in a simulated physiological environment (a box of water molecules and ions). nih.gov The forces between atoms are calculated, and Newton's laws of motion are applied to predict how the atoms will move over a specific period, often on the nanosecond scale. nih.govmdpi.com
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter tracks the average deviation of the protein backbone and ligand atoms from their initial positions over the course of the simulation. A stable, low RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. nih.govnih.gov
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms. High fluctuation can indicate flexible regions of the protein or instability in the ligand's position, while low fluctuation in the binding site residues suggests a stable interaction. nih.govnih.gov
Radius of Gyration (Rg): This metric assesses the compactness of the protein structure. A stable Rg value indicates that the protein is not undergoing significant unfolding or conformational changes. mdpi.com
Interaction Analysis: Throughout the simulation, the types and duration of interactions (e.g., hydrogen bonds) between the ligand and protein can be monitored to confirm the stability of the binding mode predicted by docking. nih.gov
MD simulations have been instrumental in validating the docking poses of piperazine-based compounds, confirming that the predicted interactions are maintained over time and that the ligand-protein complex is stable. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a class of compounds like this compound derivatives, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs. mdpi.com
The process of building a QSAR model involves several steps:
Data Set Preparation: A collection of molecules with known biological activities (e.g., IC50 values) is assembled. mdpi.com
Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule, representing their physicochemical, electronic, topological, and geometrical properties. mdpi.comnih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a selection of descriptors with the biological activity. mdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.comnih.gov
Successful QSAR models for piperazine derivatives have shown that properties like electronegativity and water solubility can significantly influence inhibitory activity. nih.govresearchgate.net The resulting models are evaluated based on statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). nih.gov A statistically significant QSAR model serves as a powerful predictive tool, enabling researchers to prioritize synthetic efforts on compounds that are most likely to be active. mdpi.commdpi.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment
For a compound to be a successful drug, it must not only be potent but also possess favorable pharmacokinetic properties. The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical step in drug development. nih.gov In silico ADME prediction tools and drug-likeness filters allow for the early evaluation of these properties, helping to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetics. nih.govnih.govnih.gov
Key parameters assessed in silico include:
Lipinski's Rule of Five: A set of guidelines used to evaluate drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans. The rules relate to molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net
Physicochemical Properties: Predictions of water solubility, topological polar surface area (TPSA), and pKa. researchgate.net
Absorption: Prediction of human intestinal absorption and permeability through models like Caco-2 cell permeability. mdpi.com
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, which could lead to drug-drug interactions. mdpi.com
Toxicity: Early prediction of potential toxicities, such as cardiotoxicity (hERG inhibition) or mutagenicity.
Numerous studies on piperazine-containing compounds have utilized platforms like SwissADME to predict their pharmacokinetic profiles. nih.govmdpi.com These analyses help ensure that optimized lead compounds not only have high potency but also possess a balanced profile of ADME properties, increasing their chances of success in clinical trials. mdpi.comresearchgate.net
Table 3: Representative In Silico ADME/Drug-Likeness Predictions
| Parameter | Acceptable Range/Criteria | Significance | Reference |
|---|---|---|---|
| Molecular Weight | ≤ 500 g/mol | Affects absorption and distribution. | nih.gov |
| LogP (Lipophilicity) | ≤ 5 | Impacts solubility, permeability, and metabolism. | nih.gov |
| Hydrogen Bond Donors | ≤ 5 | Influences membrane permeability. | researchgate.net |
| Hydrogen Bond Acceptors | ≤ 10 | Influences membrane permeability. | researchgate.net |
| Caco-2 Permeability | High | Predicts intestinal absorption. | mdpi.com |
| CYP Isozyme Inhibition | No | Low potential for drug-drug interactions. | mdpi.com |
Advanced Analytical Methodologies for the Characterization and Quantification of 1 3 Methylbutyl Piperazine and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating the components of a mixture. ijprajournal.com For 1-(3-Methylbutyl)piperazine and its metabolites, various chromatographic methods are employed to isolate them from complex matrices and quantify their presence.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, piperazines, including this compound, are polar molecules and often require derivatization to increase their volatility and improve their chromatographic behavior. sigmaaldrich.com This process involves chemically modifying the analyte to make it more suitable for GC analysis. Common derivatization techniques for compounds with active hydrogens, like the secondary amine in the piperazine (B1678402) ring, include silylation and acylation. researchgate.netgcms.cz
Derivatization replaces the active hydrogen on the nitrogen atom with a nonpolar group, making the resulting derivative more volatile. sigmaaldrich.com For example, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com Acylation, using reagents such as heptafluorobutyric anhydride (B1165640) (HFBA), is another effective method. researchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that allows for definitive identification. scholars.direct
Table 1: Common Derivatization Reagents for GC-MS Analysis of Piperazines
| Derivatization Technique | Reagent | Abbreviation | Derivative Formed |
|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) |
| Acylation | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl (HFB) |
| Acylation | Acetic Anhydride | - | Acetate |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for quantifying compounds in complex biological matrices such as plasma, urine, and tissue. scispace.comnih.govnih.gov It is particularly well-suited for analyzing non-volatile and thermally labile compounds like this compound and its metabolites without the need for derivatization. leeder-analytical.com
The methodology typically involves:
Sample Preparation: To remove interfering substances, a sample preparation step like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is often necessary. nih.govnih.gov
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. Separation is commonly achieved using a reversed-phase column (e.g., C18) where a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate) carries the sample through the nonpolar stationary phase. nih.govchromatographyonline.com
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) is often used for quantification in a mode called Multiple Reaction Monitoring (MRM). leeder-analytical.com In MRM, the first mass spectrometer selects the specific molecular ion of the target analyte (precursor ion), which is then fragmented. The second mass spectrometer monitors for a specific fragment ion (product ion). This highly specific transition provides excellent selectivity and sensitivity for quantification. nih.govchromatographyonline.com
LC-MS/MS methods are developed to be rapid and can quantify a wide range of concentrations, often down to the nanogram per milliliter (ng/mL) level. nih.govresearchgate.net
Table 2: Typical Parameters for LC-MS/MS Analysis of Piperazine Metabolites
| Parameter | Typical Setting |
|---|---|
| LC Column | Reversed-phase C18 or Phenyl |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile containing 0.1% formic acid and/or ammonium formate. chromatographyonline.com |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation |
High-Performance Liquid Chromatography (HPLC) and Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is one of the most widely used analytical techniques for the separation, identification, and quantification of pharmaceutical compounds. ijprajournal.com Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of piperazine derivatives. ijprajournal.comsrce.hr
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane (B103800) or C18), while the mobile phase is polar (a mixture of water and a polar organic solvent like methanol or acetonitrile). srce.hr The separation is based on the hydrophobic interactions of the analytes with the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The composition of the mobile phase can be adjusted (gradient elution) to achieve optimal separation of compounds with varying polarities. srce.hr Detection is commonly performed using an ultraviolet (UV) detector. nih.gov HPLC methods must be validated to ensure they are accurate, precise, and selective for the intended analysis. nih.gov
Table 3: Example of RP-HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | Octadecyl (C18), 250 x 4.0 mm, 5 µm particle size. nih.gov |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 2). nih.gov |
| Detection | UV at 239 nm. nih.gov |
| Internal Standard | Phenacetin. nih.gov |
Thin Layer Chromatography (TLC) in Synthesis Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for several purposes, including monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the purity of a substance. umass.eduuad.ac.id In the synthesis of this compound, TLC can be used to track the consumption of reactants and the formation of the product. libretexts.org
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet coated with a thin layer of an adsorbent material like silica (B1680970) gel. The plate is then placed in a developing chamber with a shallow pool of a suitable solvent system (mobile phase). By capillary action, the solvent moves up the plate, and the components of the spotted mixture separate based on their differential partitioning between the stationary and mobile phases. umass.edu Visualization can be achieved using UV light if the compounds are UV-active, or by staining with reagents like iodine vapor. umass.edu
Table 4: Typical TLC System for Reaction Monitoring
| Component | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates. nih.gov |
| Mobile Phase | A mixture of solvents like butanol, acetic acid, and water. nih.gov |
| Visualization | UV light (254 nm) or chemical staining (e.g., iodine). umass.edu |
| Application | Monitoring disappearance of starting material and appearance of product spot. libretexts.org |
Spectroscopic Characterization Methods
While chromatography separates mixtures, spectroscopy is used to elucidate the structure of the isolated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. omicsonline.orgslideshare.net It provides detailed information about the carbon-hydrogen framework of a molecule. ethernet.edu.et The most commonly used NMR experiments are ¹H (proton) and ¹³C (carbon-13) NMR.
¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
¹³C NMR: This experiment provides information about the different types of carbon atoms in a molecule. The chemical shift of each carbon signal is indicative of its functional group and electronic environment.
2D NMR: For more complex structures or to confirm assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons that are two or three bonds away, helping to piece the molecular structure together. ipb.pt
The analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, thus confirming the structure of this compound and its metabolites. ipb.pt
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isobutyl-CH₃ | ~ 0.9 (d, 6H) | ~ 22.6 |
| Isobutyl-CH | ~ 1.7 (m, 1H) | ~ 26.0 |
| Isobutyl-CH₂ | ~ 1.4 (q, 2H) | ~ 39.0 |
| N-CH₂ (isobutyl side) | ~ 2.3 (t, 2H) | ~ 61.8 |
| Piperazine-CH₂ (positions 2,6) | ~ 2.4 (br t, 4H) | ~ 54.7 |
| Piperazine-CH₂ (positions 3,5) | ~ 2.8 (br t, 4H) | ~ 46.1 |
| Piperazine-NH | ~ 1.5 (br s, 1H) | - |
Note: Predicted values are based on chemical shift principles and data from similar structures. Actual values may vary depending on solvent and other experimental conditions. d=doublet, t=triplet, q=quartet, m=multiplet, br=broad, s=singlet.
Table 6: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Acetic Acid |
| Butanol |
| Formic Acid |
| Heptafluorobutyric anhydride (HFBA) |
| Iodine |
| Methanol |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Phenacetin |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation, which causes vibrations of the molecular bonds. For this compound, the spectrum is characterized by specific vibrational frequencies corresponding to its aliphatic and piperazine ring structures.
While a specific spectrum for this compound is not publicly available, the characteristic absorption bands can be predicted based on the analysis of related piperazine derivatives. niscpr.res.inauburn.edudergipark.org.trnih.gov The key vibrational modes include the stretching and bending of C-H, N-H (if present as a secondary amine metabolite or salt), C-N, and C-C bonds.
The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the 3-methylbutyl substituent and the piperazine ring are typically observed in the 2800-3000 cm⁻¹ region. researchgate.net The N-H stretching vibration of the secondary amine in the piperazine ring, if protonated or as a metabolite, would appear as a broader band in the 3200-3500 cm⁻¹ region. niscpr.res.indergipark.org.tr The C-N stretching vibrations of the piperazine ring are expected in the 1000-1200 cm⁻¹ range. niscpr.res.in The FTIR spectrum, in conjunction with mass spectrometry data, can provide confirmatory structural information. auburn.edu Gas chromatography coupled with infrared detection (GC-IRD) is a particularly useful technique for separating isomers and providing direct structural confirmation. auburn.edu
Table 1: Predicted FTIR Characteristic Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850 - 2960 |
| C-H (Piperazine) | Stretching | 2800 - 3000 |
| N-H (Secondary Amine) | Stretching | 3200 - 3500 |
| C-N (Piperazine) | Stretching | 1000 - 1200 |
| CH₂ | Bending (Scissoring) | ~1450 |
| C-C | Stretching | 1000 - 1150 |
This table is based on data from analogous piperazine compounds. niscpr.res.indergipark.org.trresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. Simple aliphatic amines and piperazine itself exhibit weak absorptions at low wavelengths, typically around 200-205 nm, which can be difficult to detect and quantify in complex mixtures. jocpr.com Therefore, for the analysis of this compound using UV-Vis spectroscopy, derivatization is often necessary. jocpr.com A chromophore, a light-absorbing group, is chemically attached to the molecule to shift its absorption to a longer, more easily measurable wavelength. For instance, reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can produce a stable, UV-active derivative. jocpr.com
In contrast, if the piperazine ring is substituted with an aromatic group, as in the case of some metabolites, it will exhibit characteristic UV absorption bands. For example, 1-phenylpiperazine (B188723) shows absorption maxima that are useful for its detection. nist.gov
Table 2: UV Absorption Maxima for a Related Piperazine Derivative
| Compound | Solvent | λmax (nm) |
| 1-Phenylpiperazine | Not specified | 238, 280 |
Data from NIST Chemistry WebBook. nist.gov
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. CD is particularly useful for studying chiral molecules and their interactions with other chiral systems, such as proteins. mdpi.com While this compound itself is not chiral, its metabolites could be. Furthermore, CD spectroscopy is a valuable tool for investigating the binding of piperazine derivatives to proteins, as it can reveal changes in the secondary structure of the protein upon binding. mdpi.com Recent studies have also utilized electronic circular dichroism (ECD) calculations to determine the absolute configuration of new, complex piperazine derivatives isolated from natural sources. nih.govresearchgate.netkib.ac.cnnih.gov
Electrochemical and Voltammetric Analytical Approaches
Electrochemical methods, particularly voltammetric techniques, offer a sensitive and cost-effective approach for the analysis of electroactive compounds like piperazine derivatives. nih.gov These methods measure the current that flows as a function of an applied potential, providing information about the oxidation or reduction of the analyte.
The piperazine moiety can be electrochemically oxidized, typically at a high potential. nih.govsemanticscholar.org Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly used. medwinpublishers.comresearchgate.net The electrochemical behavior is often irreversible, and the process is typically diffusion-controlled. medwinpublishers.com
To enhance the sensitivity and lower the detection potential, modified electrodes are often employed. For example, nickel oxide nanoparticle-modified carbon fiber microelectrodes have been shown to have an electrocatalytic effect on the oxidation of the piperazine moiety, shifting the peak potential to a lower value. nih.govsemanticscholar.orgnih.gov The use of disposable screen-printed carbon electrodes offers a rapid and low-volume method for screening. researchgate.net
These electrochemical methods can be coupled with high-performance liquid chromatography (HPLC) for the simultaneous separation and quantification of multiple piperazine derivatives in a sample. nih.govnih.gov
Table 3: Electrochemical Data for the Analysis of Piperazine Derivatives
| Analytical Method | Electrode | Analyte | Limit of Detection (LOD) | Linear Range |
| Square Wave Voltammetry | Gold Electrode | Piperazine | 4.49 x 10⁻⁸ M | 1.0x10⁻⁶–1.7x10⁻⁵ M |
| HPLC with Amperometric Detection | Nickel Spark-Modified CFME | Cyclizine (B1669395) | 3.8 nmol L⁻¹ | Up to 5 µmol L⁻¹ |
| Square Wave Voltammetry | Screen-Printed Carbon Electrode | m-Chlorophenylpiperazine (mCPP) | 0.1 µmol L⁻¹ | 1-30 µmol L⁻¹ |
Data compiled from various studies on piperazine and its derivatives. nih.govmedwinpublishers.comresearchgate.netnih.gov
Microcrystalline and Colorimetric Identification Tests
Microcrystalline and colorimetric tests are classical analytical techniques that can provide rapid, preliminary identification of a substance. unodc.org These tests are often used in forensic settings for initial screening.
Microcrystalline tests involve the reaction of the target compound with a specific reagent to form characteristic crystals, which are then identified under a microscope. nih.govresearchgate.netpsu.edu For piperazine derivatives, reagents such as platinic bromide in sulfuric acid and aqueous mercury chloride have been used successfully. unodc.orgnih.gov The shape, color, and growth habit of the resulting crystals are unique to the specific drug-reagent combination.
Colorimetric tests rely on a chemical reaction that produces a colored product, the intensity of which can be measured spectrophotometrically to quantify the analyte. researchgate.net A common method for piperazine involves its reaction with p-benzoquinone in a buffered solution (pH 5.4) to yield a colored product with maximum absorption at 516 nm. researchgate.net Another reagent used is 1,2-naphthoquinone-4-sulfonate, which forms a charge-transfer complex with piperazine, resulting in an orange-red color. researchgate.netrdd.edu.iq These methods are simple, sensitive, and can be applied to pharmaceutical formulations. researchgate.net
Sample Preparation and Extraction Techniques from Biological and Synthetic Samples
Effective sample preparation is a critical step in the analysis of this compound, as it is necessary to isolate the compound from the sample matrix and remove potential interferences. The choice of extraction technique depends on the nature of the sample (e.g., biological fluid, synthetic reaction mixture) and the analytical method to be used.
For biological samples such as urine, blood, or plasma, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common methods. researchgate.net LLE involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The pH of the aqueous phase is often adjusted to ensure the analyte is in its neutral, more soluble form in the organic solvent. SPE utilizes a solid sorbent packed in a cartridge to retain the analyte, which is then eluted with a suitable solvent. These techniques are often followed by a derivatization step, especially for gas chromatography (GC) analysis. mdpi.com
In the context of synthetic samples, the extraction and purification of this compound may involve several steps. After the reaction is complete, the mixture might be diluted with water and extracted with an organic solvent like benzene. psu.edu The combined organic extracts can then be decolorized with activated carbon and concentrated to yield the crude product. psu.edu Further purification can be achieved by techniques such as distillation or precipitation of a salt form. For instance, piperazine can be precipitated from an acetone (B3395972) solution by the addition of acetic acid to form piperazine diacetate. google.com
Emerging Applications and Future Research Directions for 1 3 Methylbutyl Piperazine Based Compounds
Design and Synthesis of Multi-Target Directed Ligands
The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like Alzheimer's disease (AD) and cancer. nih.govnih.gov The 1-(3-methylbutyl)piperazine scaffold is a valuable building block in the design of MTDLs due to its ability to interact with multiple biological targets.
Researchers are actively designing and synthesizing novel piperazine (B1678402) derivatives that can modulate several key pathways involved in disease pathogenesis. nih.govnih.gov For instance, in the context of AD, MTDLs incorporating the piperazine core are being developed to simultaneously inhibit acetylcholinesterase (AChE), butylcholinesterase (BChE), and β-secretase 1 (BACE1), while also preventing the aggregation of amyloid-β (Aβ) peptides. nih.gov The design of these molecules often involves hybridizing the piperazine scaffold with other pharmacophores known to interact with specific targets. nih.govunicam.it This approach has led to the discovery of potent lead compounds with balanced activities against multiple targets, offering a more holistic therapeutic approach. nih.gov
The synthesis of these complex molecules often requires multi-step procedures. semanticscholar.org A common strategy involves the initial protection of one of the piperazine nitrogen atoms, followed by reaction at the second nitrogen, and subsequent deprotection. semanticscholar.org However, more efficient one-pot synthesis methods are being explored to streamline the process and improve yields. nih.gov
Table 1: Examples of Multi-Target Directed Ligands Based on Piperazine Scaffolds
| Compound Class | Targeted Pathways/Molecules | Therapeutic Area |
| Piperazine-1,3,4-oxadiazole hybrids | Acetylcholinesterase (AChE), Butylcholinesterase (BChE), β-secretase-1 (BACE-1), Amyloid-β (Aβ) aggregation | Alzheimer's Disease nih.gov |
| Piperazine-based γ-secretase modulators | γ-secretase, Amyloid-β₄₂ production | Alzheimer's Disease nih.gov |
| Dopamine (B1211576) D3 receptor bitopic ligands | Dopamine D3 receptor, Serotonin (B10506) 5-HT₁A receptor, Serotonin 5-HT₂A receptor | Parkinson's Disease, Schizophrenia unicam.it |
Development as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes and validating novel drug targets. caymanchem.comnih.gov The this compound scaffold can be incorporated into the design of chemical probes to investigate the function of specific proteins or pathways. These small molecules are designed to be potent and selective, allowing for the precise modulation of their biological targets. caymanchem.com
The development of chemical probes often involves an iterative process of design, synthesis, and biological evaluation. mskcc.org The this compound moiety can be strategically modified to optimize the probe's properties, such as its potency, selectivity, and cell permeability. For example, by attaching fluorescent tags or biotin (B1667282) labels to piperazine-based probes, researchers can visualize the localization of the target protein within cells or isolate it for further characterization. mskcc.org
The use of such probes can provide valuable insights into the role of a particular target in disease, paving the way for the development of new therapeutic interventions. nih.govrsc.org
Exploration in Materials Science and Catalysis
While the primary focus of this compound research is in the pharmaceutical field, its structural features suggest potential applications in materials science and catalysis. The piperazine ring is a common component in the development of catalysts and functional materials.
For example, piperazine derivatives can be used as ligands in the formation of metal-organic frameworks (MOFs) or other coordination polymers. These materials have a wide range of applications, including gas storage, separation, and catalysis. The 1-(3-methylbutyl) group could influence the porosity and catalytic activity of such materials.
Advancements in Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.govpandawainstitute.com Researchers are developing more sustainable and efficient methods for the synthesis of this compound and its derivatives.
These green approaches focus on several key areas:
Use of Renewable Resources: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. nih.gov
Energy Efficiency: Employing alternative energy sources like microwave irradiation and ultrasonication to accelerate reactions and reduce energy consumption. researchgate.netresearchgate.net For instance, the Petasis multicomponent reaction, which is used to synthesize some piperazine analogs, has been successfully carried out using these energy-efficient methods, significantly reducing reaction times from hours to minutes. researchgate.net
Solvent-Free and Catalyst-Free Reactions: Developing synthetic routes that minimize or eliminate the use of hazardous organic solvents and catalysts. nih.govresearchgate.net
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby reducing waste. nih.gov
One notable advancement is the use of concentrated solar radiation as a renewable energy source for reductive amination to synthesize 1,4-disubstituted piperazines, achieving high yields in a short amount of time with significantly reduced energy consumption. researchgate.net Another approach involves a one-pot, four-component synthesis of isothiourea-tethered piperazine derivatives, which is atom-economical and avoids the use of expensive reagents. nih.gov Simplified one-pot procedures for the synthesis of monosubstituted piperazines that avoid the use of protecting groups are also being developed, respecting the principles of green and sustainable chemistry. semanticscholar.org
Table 2: Comparison of Synthetic Methods for Piperazine Derivatives
| Synthetic Method | Key Features | Advantages |
| Conventional Heating | Long reaction times (14-16 hours) | Established methodology |
| Microwave Irradiation | Rapid reactions (minutes), High yields (>95%) | Energy and time efficient researchgate.net |
| Ultrasonication | Reduced reaction times, High yields (76-98%) | Energy efficient researchgate.net |
| Concentrated Solar Radiation | Very fast reactions (10-25 minutes), High yields (78-94%) | Uses renewable energy, significant energy reduction researchgate.net |
| One-Pot Multicomponent Reactions | Atom economy, operational simplicity | Efficient, reduces waste nih.gov |
Therapeutic Potential in Neglected and Emerging Disease Areas
The versatile scaffold of this compound and its derivatives holds significant promise for addressing a range of neglected and emerging diseases.
Neglected Tropical Diseases (NTDs): There is a critical need for new, effective, and affordable treatments for NTDs such as schistosomiasis, which affects millions worldwide. nih.govfrontiersin.org The development of novel compounds is a key strategy to combat these diseases, and the piperazine scaffold is a valuable starting point for drug discovery efforts. nih.gov
Antimicrobial Resistance: The emergence of drug-resistant bacterial and fungal strains poses a major global health threat. nih.gov Researchers are actively designing and synthesizing new piperazine derivatives with potential antimicrobial activity. nih.gov Molecular docking studies are being used to understand the interactions between these compounds and their microbial targets, which can help in the design of more potent agents to overcome resistance. nih.gov
Cancer: The piperazine moiety is a common feature in many anticancer drugs. researchgate.netmdpi.com Novel piperazine-based benzamide (B126) derivatives are being investigated as potential anti-glioblastoma agents, showing the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. researchgate.net The ability of some of these compounds to cross the blood-brain barrier is a significant advantage for treating brain tumors. researchgate.net
Emerging Viral Diseases: The COVID-19 pandemic has highlighted the urgent need for new antiviral therapies. A multi-target-directed ligand approach is being explored to combat SARS-CoV-2 by targeting multiple viral proteins simultaneously. unisi.it Virtual screening of chemical libraries containing piperazine derivatives has identified potential lead compounds for the development of new antiviral agents. unisi.it
Challenges and Opportunities in the Translational Research of Piperazine-Based Therapeutics
Translating promising piperazine-based compounds from the laboratory to clinical use presents both challenges and opportunities. nih.gov
Challenges:
Predictive Models: A major hurdle is the development of preclinical models that can accurately predict the efficacy and toxicity of new drugs in humans. nih.gov
Blood-Brain Barrier: For neurological disorders, ensuring that the therapeutic agent can cross the blood-brain barrier in sufficient concentrations is a significant challenge. researchgate.net
Chemistry, Manufacturing, and Controls (CMC): Scaling up the synthesis of complex molecules for clinical trials and commercial production while ensuring quality and reproducibility can be difficult and costly. nih.gov
Funding: Securing adequate funding for the discovery and development of drugs for neglected diseases remains a significant obstacle. frontiersin.org
Opportunities:
New Therapeutic Modalities: Advances in medicinal chemistry and drug delivery technologies are opening up new avenues for developing more effective and targeted therapies. nih.gov This includes the design of MTDLs and the use of novel drug delivery systems.
Biomarkers: The identification of reliable biomarkers can help in patient selection for clinical trials and in monitoring the response to treatment. nih.gov
Repurposing: The established safety profiles of many existing piperazine-containing drugs offer the potential for repurposing them for new indications, which can significantly reduce the time and cost of drug development. nih.gov
Collaborative Science: Open-access resources and collaborative research initiatives can accelerate the discovery and development of new chemical probes and therapeutic agents. nih.gov
Q & A
Q. What are the recommended chromatographic methods for separating 1-(3-Methylbutyl)piperazine from structural analogs, and how can parameters be optimized?
- Methodological Approach : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. Key parameters include:
- Column : Reverse-phase C18 columns (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase : Gradient elution with acetonitrile/ammonium formate buffer (pH 3.0) to resolve hydrophobic analogs .
- Internal Standard (IS) : Use structurally similar compounds like p-tolylpiperazine (pTP) for quantification accuracy .
For isomers, adjust the organic phase ratio and buffer pH to enhance resolution.
Q. How can Raman microspectroscopy be applied to characterize this compound, and what instrumental settings improve spectral resolution?
- Methodological Approach : Raman microspectroscopy is effective for distinguishing piperazine derivatives. Optimal parameters include:
- Laser Power : 20 mW to balance signal intensity and sample integrity.
- Scans : 128–256 scans to improve signal-to-noise ratio.
- Multivariate Analysis : Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) differentiate isomers based on peak positions (e.g., 600–1600 cm⁻¹ regions) .
Preprocessing steps (baseline correction, normalization) are critical for reproducible results.
Q. What synthetic routes are effective for producing this compound with high yield and purity?
- Methodological Approach :
- Nucleophilic Substitution : React piperazine with 1-bromo-3-methylbutane in anhydrous acetonitrile under reflux (80°C, 12 hours) .
- Purification : Use normal-phase chromatography (silica gel, 10% methanol/dichloromethane) to isolate the product.
- Quality Control : Confirm purity (>95%) via GC-MS or LC-UV, monitoring for byproducts like unreacted alkyl halides .
Advanced Research Questions
Q. How do structural modifications in the alkyl chain of this compound influence its binding affinity to serotonin or dopamine receptors?
- Methodological Approach :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]WAY-100635 for 5-HT₁A) in transfected HEK293 cells.
- Structure-Activity Relationship (SAR) : Compare analogs with varying chain lengths (e.g., 3-methyl vs. 4-methylbutyl). Shorter chains may reduce lipophilicity, altering receptor interaction .
- Computational Modeling : Docking studies (AutoDock Vina) predict binding poses in receptor active sites .
Q. What strategies resolve contradictions between in vitro metabolic stability and in vivo pharmacokinetic data for this compound?
- Methodological Approach :
- In Vitro Studies : Use human liver microsomes (HLM) to assess CYP450-mediated metabolism. Monitor metabolites via LC-MS/MS .
- In Vivo Validation : Administer the compound to Dark Agouti rats and collect plasma/bile for metabolite profiling. Discrepancies may arise from species-specific enzyme expression .
- Cross-Validation : Compare microsomal half-life (t₁/₂) with in vivo clearance rates to identify non-CYP metabolic pathways (e.g., esterase activity) .
Q. How can computational models predict the pKa and solubility of this compound, and what experimental methods validate these predictions?
- Methodological Approach :
- pKa Prediction : Use software like MarvinSuite or ACD/Labs, based on the compound’s electronic structure. Validate via potentiometric titration in aqueous methanol (25°C) .
- Solubility : Apply the Extended Hansen Method with calculated parameters (e.g., Hildebrand solubility). Experimentally determine solubility using shake-flask assays in PBS (pH 7.4) .
- Thermodynamic Analysis : Calculate ΔH° and ΔS° via van’t Hoff plots to refine predictive models .
Methodological Notes
- Data Contradictions : Address isomer interference (e.g., 3-TFMPP vs. 4-TFMPP) by combining Raman spectroscopy and LC-UV/HRMS .
- Spectral Validation : Always cross-reference experimental spectra with databases (NIST Chemistry WebBook) to confirm compound identity.
- Ethical Compliance : Adhere to guidelines for in vitro studies (e.g., no human/animal administration of research-grade compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
